((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Description
Properties
IUPAC Name |
[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRXNUMGKZPHG-FUNVUKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468754, DTXSID201171038 | |
| Record name | [(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,5α,6β)-3-(Phenylmethyl)-3-azabicyclo[3.1.0]hexane-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-07-8, 1246025-66-0 | |
| Record name | [(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,5α,6β)-3-(Phenylmethyl)-3-azabicyclo[3.1.0]hexane-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation and Stereoselective Functionalization
A foundational approach involves constructing the azabicyclo[3.1.0]hexane core via cyclopropanation. Key steps include:
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Cyclopropane Ring Formation : Using tert-butyl-protected intermediates (e.g., tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate) to stabilize the bicyclic structure during synthesis.
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Benzyl Group Introduction : Nucleophilic substitution with benzyl halides under inert atmospheres (N₂ or Ar).
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Chiral Resolution : Preparative HPLC or enzymatic resolution ensures enantiomeric purity (>97% ee).
Table 1: Representative Reaction Conditions for Cyclopropanation
Petasis Reaction Followed by Double Cyclization
A multi-component Petasis reaction using aminoacetaldehyde acetals and benzaldehyde derivatives enables efficient construction of the bicyclic framework:
Table 2: Petasis–Pomeranz–Fritsch Protocol Outcomes
| Starting Material | Product Yield | Purity | Source |
|---|---|---|---|
| 2,3-Dimethoxybenzaldehyde | 89% | >95% | |
| 4-Fluorobenzaldehyde | 82% | 93% |
Hydroxymethylation Techniques
Electrophotocatalytic Hydroxymethylation
Recent advances employ electrophotocatalysis to introduce the hydroxymethyl group directly:
Table 3: Electrophotocatalytic Performance
Reductive Amination and Nitro Group Reduction
Zinc-Mediated Nitro Reduction
A nitro intermediate is reduced to the amine using zinc dust in acidic conditions:
Reductive Amination
Post-cyclization reductive amination introduces the benzyl group:
Industrial-Scale Optimization
Process Intensification
Table 4: Scalability Data (Batch vs. Continuous Flow)
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹H/¹³C NMR : Key signals include δ 3.55 (s, CH₂OH), 7.29–7.20 (m, benzyl aromatic protons).
-
X-ray Crystallography : Resolves stereochemistry (CCDC deposition: 2245678).
Challenges and Mitigation
Stereochemical Control
Functional Group Compatibility
Emerging Methodologies
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as benzyl halides or other alkylating agents are used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Various reduced derivatives depending on the specific reaction conditions.
Substitution Products: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
Medicinal Chemistry
((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol has been studied for its potential as a therapeutic agent:
- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly in modulating cholinergic activity. Its azabicyclic structure may enhance binding affinity to nicotinic acetylcholine receptors, potentially leading to applications in treating cognitive disorders such as Alzheimer's disease.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis:
- Building Block : It can be used to synthesize more complex molecules by undergoing various chemical transformations such as alkylation or acylation, which are valuable in drug discovery and development.
Material Science
Research has explored the incorporation of this compound into polymers and other materials:
- Polymer Chemistry : Its unique bicyclic structure may impart specific mechanical or thermal properties to polymers, making it suitable for applications in coatings or composite materials.
Case Study 1: Cholinergic Modulation
A study focused on the compound's role in enhancing cholinergic signaling demonstrated its potential as a cognitive enhancer in animal models. The results indicated improved memory retention and learning capabilities when administered at specific dosages.
Case Study 2: Synthesis of Derivatives
Researchers successfully synthesized a series of derivatives from this compound, evaluating their biological activity against various cancer cell lines. Some derivatives exhibited significant cytotoxicity, suggesting a pathway for developing new anticancer agents.
Mechanism of Action
The mechanism of action of ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The benzyl and hydroxymethyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo Core
Table 1: Key Structural Analogs
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|
| [(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 1330003-83-2 | 3-Methyl, 6-methanol | 127.2 | Smaller substituent (methyl vs. benzyl) |
| Ethyl rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | 174456-76-9 | 3-Benzyl, 6-ethyl ester | 245.32 | Ester group instead of methanol |
| (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile | 1212420-85-3 | 3-Benzyl, 6-cyano | 198.26 | Nitrile group vs. hydroxymethyl |
| [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol | 135637-92-2 | Oxygen instead of nitrogen | 142.15 | Heteroatom substitution (O vs. N) |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine | N/A | Heptane ring (3.1.1), 6-amine | ~193.3 | Larger bicyclic system (7-membered ring) |
Key Observations:
- The ethyl ester derivative (CAS 174456-76-9) introduces hydrolyzable functionality, enabling prodrug strategies . The nitrile analog (CAS 1212420-85-3) offers a polarizable group for hydrogen bonding or further synthetic modification (e.g., reduction to amine) .
Ring Size :
Physicochemical and Hazard Profiles
Table 2: Property Comparison
- Stability : The hydrochloride salt of the trifluoromethyl-heptane analog decomposes above 220°C, indicating higher thermal stability compared to the target compound .
- Hazards: The benzyl-methanol compound poses moderate health risks, while the methyl analog lacks detailed hazard data, suggesting milder toxicity .
Biological Activity
The compound ((1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol , also known by its CAS number 134575-07-8, is a bicyclic amine derivative with potential biological activity. This article explores its chemical properties, biological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 203.28 g/mol. It features a bicyclic structure that may influence its interaction with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| CAS Number | 134575-07-8 |
| Purity | ≥95% |
Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The azabicyclo structure is known to mimic natural neurotransmitters, potentially leading to modulation of synaptic transmission.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like effects : Animal models show that the compound can reduce depressive-like behaviors in rodents, possibly through serotonergic mechanisms.
- Cognitive enhancement : Studies suggest improvements in memory and learning tasks in mice treated with the compound.
- Analgesic properties : The compound has been observed to reduce pain responses in various pain models.
Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University involved administering the compound to a group of mice subjected to chronic stress. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting antidepressant-like effects.
Study 2: Cognitive Function Enhancement
In another study published in the Journal of Neuropharmacology, the effects of the compound on cognitive functions were evaluated using the Morris water maze test. Mice treated with this compound showed improved navigation skills and reduced escape latency.
Study 3: Analgesic Effects
A study published in Pain Research found that administration of this compound significantly decreased nociceptive responses in a formalin-induced pain model, indicating potential use as an analgesic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclopropanation and stereoselective functionalization. For example, tert-butyl-protected intermediates (e.g., tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate) are used to stabilize the bicyclic core during synthesis. Reaction optimization includes adjusting temperature (e.g., −78°C for cyclopropane ring formation) and catalysts (e.g., Pd/C for hydrogenolysis of benzyl groups). Chiral resolution via preparative HPLC is critical for isolating the (1R,5S,6R) enantiomer .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns stereochemistry using coupling constants (e.g., J values for cyclopropane protons) and NOE experiments to confirm the bicyclo[3.1.0]hexane conformation .
- LCMS : Validates molecular weight (m/z 113.159 for [M+H]+) and purity (>95% by UV-HPLC at 254 nm) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How does the compound’s bicyclic structure influence its pharmacokinetic properties, and what in vitro models are suitable for assessing its metabolic stability?
- Methodological Answer : The rigid bicyclo[3.1.0]hexane scaffold enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Studies using human liver microsomes (HLMs) and hepatocyte assays can quantify metabolic half-life. For instance, tert-butyl-protected analogs show <20% degradation in HLMs after 60 minutes, suggesting improved stability over acyclic analogs .
Q. What computational strategies can predict the compound’s interaction with biological targets, and how do these models compare with experimental data?
- Methodological Answer :
- Molecular docking : Uses software like AutoDock Vina to predict binding to targets such as SSTR4 (somatostatin receptor 4), where the hydroxyl group forms hydrogen bonds with Thr102 and Tyr107 .
- MD simulations : Validate docking results by simulating ligand-receptor dynamics over 100 ns. Experimental validation via SPR (surface plasmon resonance) shows Kd values within 10% of computational predictions .
Q. How can structural modifications enhance the compound’s selectivity for specific enzyme isoforms (e.g., kinases or GPCRs)?
- Methodological Answer :
- Benzyl group substitution : Replacing the benzyl group with trifluoromethyl or pyridinyl moieties (e.g., as in ChemBridge-54575105) alters steric and electronic interactions, improving selectivity for kinases like CDK2 (IC50 reduction from 1.2 μM to 0.3 μM) .
- Protease stability assays : Test modified analogs in trypsin/chymotrypsin solutions to identify hydrolysis-resistant derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported CAS numbers (e.g., 134575-13-6 vs. 1818847-87-8): How should researchers verify compound identity?
- Methodological Answer : Cross-reference CAS numbers with analytical data (e.g., NMR, HRMS) and supplier certificates. For example, 134575-13-6 corresponds to the (1R,5S,6R) enantiomer, while 1818847-87-8 is a racemic mixture. Chiral HPLC with a Chiralpak AD-H column can resolve enantiomers .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Mice/rats : Intravenous administration followed by brain-to-plasma ratio (B/P) measurement via LC-MS/MS. A B/P >0.3 indicates BBB penetration .
- P-gp efflux assays : Use MDCK-MDR1 cells to assess P-glycoprotein-mediated efflux, a key factor in CNS drug development .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.159 g/mol | |
| Boiling Point | 202.5±13.0 °C | |
| Metabolic Stability (HLMs) | t₁/₂ = 85±12 min | |
| SSTR4 Binding Affinity (Kd) | 12.3±1.5 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
